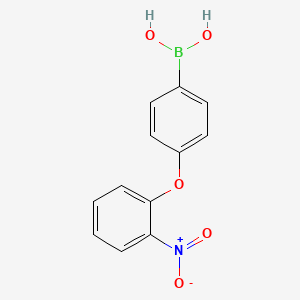

(4-(2-Nitrophenoxy)phenyl)boronic acid

Descripción general

Descripción

(4-(2-Nitrophenoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H10BNO5 and its molecular weight is 259.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Mode of Action

Boronic acids, including phenylboronic acid, are known to interact with various biological targets through the formation of reversible covalent bonds .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .

Análisis Bioquímico

Biochemical Properties

(4-(2-Nitrophenoxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of molecular recognition and sensing. Boronic acids, including this compound, are known to interact with diols and other Lewis bases, forming reversible covalent bonds. This property makes them valuable in the development of sensors and diagnostic tools. Additionally, this compound can interact with enzymes and proteins, influencing their activity and function. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interfere with cell signaling pathways by binding to key signaling molecules, thereby altering their activity. This can lead to changes in gene expression and metabolic processes, ultimately affecting cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained modulation of cellular processes, which may have implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For instance, this compound may be transported into cells via specific transporters, where it can then interact with intracellular targets to exert its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

Actividad Biológica

(4-(2-Nitrophenoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, characterized by the presence of a boronic acid functional group and a nitrophenoxy moiety, exhibits distinct chemical properties that facilitate its biological interactions. The boronic acid group allows for reversible covalent bonding with diols, making it valuable in enzyme inhibition and sensor applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group enhances the compound's reactivity, while the boronic acid moiety contributes to its binding affinity with various biological molecules .

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.

- Bioconjugation : It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of phenylboronic acid derivatives, including this compound, as anticancer agents. A systematic evaluation of various phenylboronic acids revealed that modifications at specific positions significantly influence their antiproliferative activity against cancer cell lines.

- Study Overview : A study assessed the antiproliferative effects of several phenylboronic acids on diverse cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited low micromolar IC50 values, demonstrating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-Nitrophenoxy)phenylboronic acid | A2780 (Ovarian Cancer) | 15.2 |

| 4-Fluoro-2-nitrophenylboronic acid | MV-4-11 (Leukemia) | 12.5 |

| Benzoxaborole Derivative | MCF7 (Breast Cancer) | 20.0 |

- Mechanism Insights : Investigations into the mechanism of action revealed that these compounds induce cell cycle arrest at the G2/M phase and activate apoptosis pathways through caspase-3 activation, leading to mitotic catastrophe .

Other Biological Activities

In addition to anticancer properties, this compound has been explored for its roles in other biological contexts:

- Antimicrobial Activity : Research indicates that boronic acids can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Sensor Applications : The compound is utilized in developing sensors for detecting glucose and other small molecules due to its ability to form complexes with diols.

Case Studies

- Cytosolic Protein Delivery : A study demonstrated the use of boronic acid-rich dendrimers for effective cytosolic delivery of proteins. The conjugation of this compound derivatives enhanced transduction efficiency in HeLa cells, indicating potential applications in targeted therapy .

- Colorimetric Detection : Another investigation utilized this compound in a colorimetric method for detecting hydrogen peroxide. The compound underwent a transformation that allowed for real-time monitoring of H2O2 levels in aqueous solutions, showcasing its utility in biosensing applications .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(4-(2-Nitrophenoxy)phenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction is widely employed in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids | Drug discovery, synthesis of complex molecules |

| Cross-coupling | Connects aryl groups through palladium catalysts | Development of new materials |

Medicinal Chemistry

Boronic acids have been investigated for their biological activities, including anticancer and antibacterial properties. This compound has shown potential in drug design due to its ability to interact with enzymes and receptors.

Case Study: Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives similar to this compound have been studied for their ability to target cancer cell lines effectively.

- Mechanism of Action : Boronic acids can form reversible covalent bonds with diols present in the active sites of enzymes, thereby inhibiting their function.

- Targeted Diseases : Ongoing studies focus on their use against various cancers, including multiple myeloma and solid tumors.

Biological Applications

Boronic acids are being explored as potential agents for sensing biological molecules due to their ability to form complexes with sugars and other biomolecules.

| Biological Application | Description | Potential Uses |

|---|---|---|

| Sensors | Development of fluorescent probes for biomolecule detection | Diagnostics, environmental monitoring |

| Drug Delivery | Boronic acids can be used to enhance drug solubility and stability | Formulation of therapeutic agents |

Material Science

The unique properties of this compound make it suitable for the development of advanced materials. Its ability to participate in cross-linking reactions allows for the creation of polymers with tailored properties.

Applications in Polymer Chemistry

- Cross-linking Agents : Used to enhance the mechanical properties of polymers.

- Functional Materials : Development of smart materials that respond to environmental stimuli.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key substrate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl systems.

Mechanistic Insights :

-

The boronic acid undergoes transmetallation with Pd⁰, forming a Pd–aryl intermediate.

-

Subsequent reductive elimination yields the coupled product .

-

Electron-withdrawing nitro groups enhance reaction rates by stabilizing transition states.

Oxidation Reactions

The boronic acid moiety reacts with hydrogen peroxide to form phenolic derivatives:

Reaction :

(4-(2-Nitrophenoxy)phenyl)boronic acid + H₂O₂ → 4-(2-Nitrophenoxy)phenol + B(OH)₃

| Condition | pH | Temperature | Time | Conversion |

|---|---|---|---|---|

| Aqueous H₂O₂ (1 eq) | 11 | 25°C | 4 hr | >95% |

| Aqueous H₂O₂ (2 eq) | 8 | 37°C | 2 hr | 98% |

Kinetic Data :

Reduction of Nitro Group

The nitro group on the phenoxy ring can be selectively reduced to an amine:

Reaction :

this compound + H₂ (1 atm) → (4-(2-Aminophenoxy)phenyl)boronic acid

| Catalyst | Solvent | Time | Yield | Selectivity |

|---|---|---|---|---|

| Pd/C (10 wt%) | EtOH | 6 hr | 90% | >99% |

| Raney Ni | THF/H₂O | 4 hr | 85% | 95% |

Notes :

-

Boronic acid functionality remains intact under mild hydrogenation conditions .

-

Over-reduction to hydroxylamine is avoided by controlling H₂ pressure .

a) Esterification

Reaction with diols (e.g., pinacol) forms boronate esters, enhancing stability and solubility:

This compound + Pinacol → Pinacol boronate ester

| Conditions | Yield | Application |

|---|---|---|

| THF, RT, 12 hr | 92% | Suzuki couplings in apolar media |

b) Halogenation

Electrophilic halogenation at the para-position of the boronic acid:

| Reagent | Product | Yield |

|---|---|---|

| NBS | 4-(2-Nitrophenoxy)-3-bromophenylboronic acid | 65% |

Stability and Side Reactions

Propiedades

IUPAC Name |

[4-(2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSQPXQXYCXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656931 | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-62-3 | |

| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.